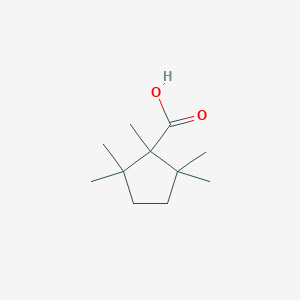
1,2,2,5,5-Pentamethylcyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,2,5,5-Pentamethylcyclopentane-1-carboxylic acid is a unique organic compound characterized by its highly substituted cyclopentane ring. The molecular formula of this compound is C11H20O2 , and it has a molecular weight of 184.28 g/mol . This compound is primarily used in research settings and has various applications in chemistry and related fields.
Méthodes De Préparation
The synthesis of 1,2,2,5,5-Pentamethylcyclopentane-1-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the alkylation of cyclopentane derivatives followed by carboxylation. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the correct substitution pattern on the cyclopentane ring .
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the principles of organic synthesis, such as the use of catalysts and optimization of reaction conditions, would apply to any scaled-up production process.
Analyse Des Réactions Chimiques
1,2,2,5,5-Pentamethylcyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or even further to an alkane.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles such as alcohols or amines. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,2,2,5,5-Pentamethylcyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new compounds.
Biology: Research into the biological activity of this compound and its derivatives can provide insights into their potential as pharmaceuticals or bioactive agents.
Medicine: While not widely used in clinical settings, the compound’s derivatives may have therapeutic potential, warranting further investigation.
Mécanisme D'action
The mechanism by which 1,2,2,5,5-Pentamethylcyclopentane-1-carboxylic acid exerts its effects depends on its specific application. In chemical reactions, its reactivity is primarily influenced by the electron-donating and steric effects of the methyl groups on the cyclopentane ring. These effects can alter the compound’s reactivity and selectivity in various reactions.
In biological systems, the compound’s mechanism of action would depend on its interaction with molecular targets such as enzymes or receptors. The exact pathways involved would require detailed biochemical studies to elucidate .
Comparaison Avec Des Composés Similaires
1,2,2,5,5-Pentamethylcyclopentane-1-carboxylic acid can be compared to other cyclopentane derivatives, such as:
2-methylcyclopentane-1-carboxylic acid: This compound has a similar structure but with fewer methyl groups, leading to different chemical and physical properties.
1-(Carboxymethyl)cyclopentane-1-carboxylic acid:
The uniqueness of this compound lies in its highly substituted cyclopentane ring, which imparts distinct steric and electronic properties that can be leveraged in various chemical and biological contexts.
Propriétés
Formule moléculaire |
C11H20O2 |
|---|---|
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
1,2,2,5,5-pentamethylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C11H20O2/c1-9(2)6-7-10(3,4)11(9,5)8(12)13/h6-7H2,1-5H3,(H,12,13) |
Clé InChI |
WVEYDANOSIAMSF-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(C1(C)C(=O)O)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


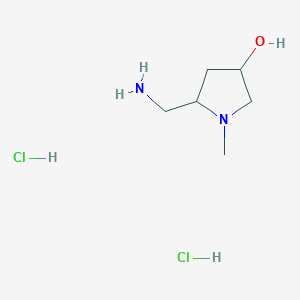
![2-({[(Benzyloxy)carbonyl]amino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid](/img/structure/B13219549.png)


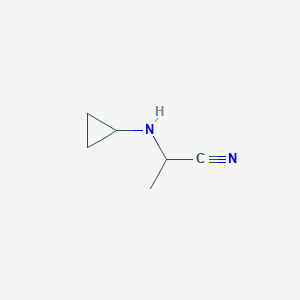
![tert-butyl N-[(2S)-1-cyclopropyl-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13219583.png)
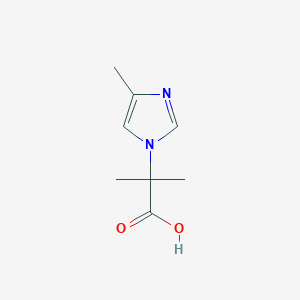
![[3-(2,5-Dimethylphenyl)pyrrolidin-3-yl]methanol](/img/structure/B13219592.png)

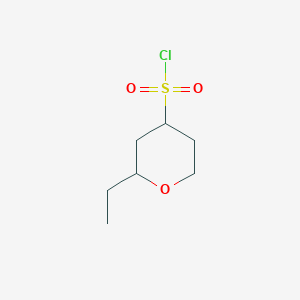
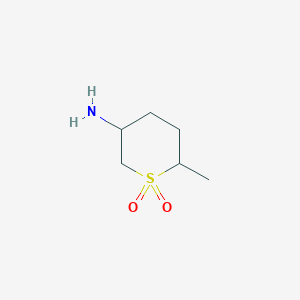
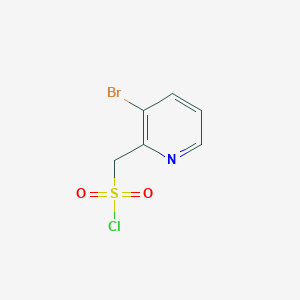
![1-methyl-N-[(3-methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B13219608.png)

